Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-

Medicinal Chemistry Structure-Activity Relationship Computational Drug Design

Benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (CAS 612043-03-5) is a meta-substituted sulfonamide benzoic acid derivative bearing a 3-chloro-4-fluorophenyl group on the sulfonamide nitrogen. This compound belongs to a family of halogenated phenylsulfonamido benzoic acids frequently employed as carboxylic acid building blocks in medicinal chemistry for the generation of screening libraries targeting enzymes such as dipeptidyl peptidase-IV (DPP-IV) and carbonic anhydrase isoforms.

Molecular Formula C13H9ClFNO4S
Molecular Weight 329.73 g/mol
CAS No. 612043-03-5
Cat. No. B12584725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-
CAS612043-03-5
Molecular FormulaC13H9ClFNO4S
Molecular Weight329.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
InChIInChI=1S/C13H9ClFNO4S/c14-11-7-10(4-5-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18)
InChIKeyJIZAIUJLSAGBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3-[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]- (CAS 612043-03-5): A Positional Isomer Sulfonamide Benzoic Acid Scaffold for Targeted Library Synthesis


Benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (CAS 612043-03-5) is a meta-substituted sulfonamide benzoic acid derivative bearing a 3-chloro-4-fluorophenyl group on the sulfonamide nitrogen . This compound belongs to a family of halogenated phenylsulfonamido benzoic acids frequently employed as carboxylic acid building blocks in medicinal chemistry for the generation of screening libraries targeting enzymes such as dipeptidyl peptidase-IV (DPP-IV) and carbonic anhydrase isoforms [1]. Its predicted physicochemical profile includes a molecular weight of 329.73 g/mol, a calculated aqueous solubility of 3.0×10⁻³ g/L (25 °C), a topological polar surface area (tPSA) of 91.85 Ų, and a LogP of 4.13 .

Why Benzoic Acid, 3-[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]- Cannot Be Replaced by Other Sulfonamide Benzoic Acids Without Changing Key Molecular Properties


Despite sharing a common molecular formula (C₁₃H₉ClFNO₄S) and molecular weight with its positional isomers, benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- exhibits distinct computed physicochemical properties that preclude simple substitution in structure-activity relationship (SAR) campaigns. The meta-substitution of the benzoic acid group, combined with the specific electronic effects of the 3-chloro-4-fluorophenyl sulfonamide, produces a unique tPSA of 91.85 Ų and LogP of 4.13 . These values differ measurably from the para-substituted isomer (CAS 612043-04-6; tPSA 83.47 Ų; LogP 2.7) [1], the glycine-based analog (CAS 613657-33-3; LogP 2.31) , and the methylene-extended CFTR inhibitor CFTRinh-172 (CAS 690646-06-1; LogP 2.6) [2]. Such differences in hydrogen-bonding capacity and lipophilicity directly influence target binding, membrane permeability, and pharmacokinetic behavior, making generic replacement scientifically inadvisable.

Quantitative Differentiation Evidence for Benzoic Acid, 3-[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]- Against Closest Analogs


Meta-Substituted Benzoic Acid Moiety Confers a Distinct Polar Surface Area (tPSA) of 91.85 Ų Versus the Para-Isomer (83.47 Ų), Altering Hydrogen-Bonding Pharmacophore Geometry

The target compound (3-position isomer, CAS 612043-03-5) possesses a computed topological polar surface area (tPSA) of 91.85 Ų , while the 4-position isomer (CAS 612043-04-6) exhibits a tPSA of 83.47 Ų , a difference of 8.38 Ų (approximately 10% higher). Both values are calculated by Advanced Chemistry Development (ACD/Labs) Software V11.02. This difference arises from the meta- versus para-substitution geometry of the benzoic acid carbonyl group relative to the sulfonamide NH, which alters the spatial distribution of hydrogen-bond acceptors and donors.

Medicinal Chemistry Structure-Activity Relationship Computational Drug Design

LogP of 4.13 Positions the 3-Isomer as the Most Lipophilic Among Non-Extended Sulfonamide Benzoic Acid Analogs, Offering Enhanced Membrane Partitioning

The target compound exhibits a calculated LogP of 4.13 , which is substantially higher than the 4-position isomer (XLogP3-AA 2.7) [1] and the glycine analog (LogP 2.31) . Among analogs lacking a methylene spacer, the 3-position isomer is the most lipophilic by a margin of at least 1.43 LogP units, corresponding to an approximately 27-fold higher predicted octanol-water partition coefficient.

Physicochemical Profiling Lipophilicity ADME Prediction

Predicted Aqueous Solubility of 3.0×10⁻³ g/L Defines Ultra-Low Solubility Regime, Enabling Controlled Precipitation or Suspension Formulation Strategies

The target compound has an ACD/Labs-calculated aqueous solubility of 3.0×10⁻³ g/L (approximately 9.1 μM) at 25 °C . The 4-position isomer has a comparable calculated solubility of 3.30×10⁻³ g/L , while the glycine analog is substantially more soluble at 0.46 g/L (approximately 1.7 mM) due to its reduced molecular weight and more favorable hydrogen-bonding capacity . The target compound is thus approximately 150-fold less soluble than the glycine analog, placing it in Biopharmaceutics Classification System (BCS) Class II/IV territory.

Preformulation Solubility-Limited Absorption Crystalline Form Selection

Molecular Weight of 329.73 g/mol and 4 Rotatable Bonds Define a Compact, Conformationally Constrained Scaffold Distinct from Bulkier Extended Analogs

The target compound (MW 329.73 g/mol, 4 rotatable bonds) is a compact sulfonamide benzoic acid scaffold. Compared to the methylene-extended analog CFTRinh-172 (MW 343.8 g/mol, 5 rotatable bonds, 1 additional sp³ carbon) [1] and the benzoylhydrazide derivative TCN 201 (MW 461.9 g/mol, LogP 5.47, PSA 116.24 Ų) , the target compound offers a lower molecular weight and reduced flexibility, which translates to higher ligand efficiency (LE) metrics when normalized for heavy atom count.

Fragment-Based Drug Design Ligand Efficiency Molecular Descriptors

Optimal Research and Procurement Scenarios for Benzoic Acid, 3-[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]- (CAS 612043-03-5)


Sulfonamide-Focused Combinatorial Library Synthesis Requiring a Carboxylic Acid Handle at the 3-Position

For medicinal chemistry groups constructing sulfonamide-based screening libraries via amide coupling or esterification, the 3-position carboxylic acid provides a chemically accessible functional group for diversification while the meta-substitution geometry offers a unique vector angle distinct from the para-isomer . The higher LogP (4.13) relative to the 4-position isomer (2.7) suggests that library members derived from this scaffold will sample a more lipophilic region of chemical space, potentially accessing targets with hydrophobic binding pockets .

DPP-IV or Carbonic Anhydrase Inhibitor SAR Studies Evaluating Positional Isomer Effects

The compound's sulfonamide NH and carboxylic acid functionalities mimic key pharmacophoric elements of known DPP-IV and carbonic anhydrase inhibitors . In SAR campaigns, systematic comparison of the 3-position isomer against the 2- and 4-position isomers can elucidate the optimal substitution pattern for target engagement. The distinct tPSA (91.85 vs. 83.47 Ų for the 4-isomer) may translate to differential isoform selectivity .

Preclinical Formulation Development for BCS Class II/IV Compounds Requiring Ultra-Low Solubility Scaffolds

The predicted aqueous solubility of 3.0×10⁻³ g/L (9.1 μM) makes this compound a suitable model scaffold for developing solubility-enhancing formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle suspensions . Its solubility is approximately 150-fold lower than the glycine analog (0.46 g/L), providing a more challenging test case for formulation scientists developing enabling technologies for poorly water-soluble drug candidates .

Computational ADME Model Calibration Using Halogenated Sulfonamide Benzoic Acids as Probe Molecules

The combination of chloro and fluoro substituents on the phenyl ring, along with the sulfonamide and carboxylic acid groups, provides a rich set of molecular descriptors for calibrating in silico ADME prediction models (e.g., SwissADME, ADMETlab). The target compound's computed LogP (4.13), tPSA (91.85 Ų), and solubility (3.0×10⁻³ g/L) serve as data points for validating machine learning models trained on sulfonamide-containing drug-like molecules .

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